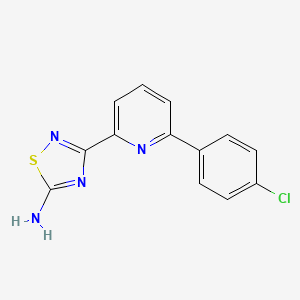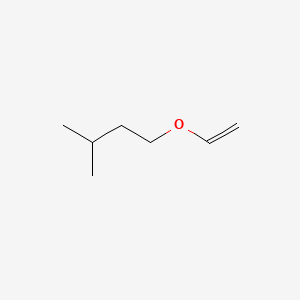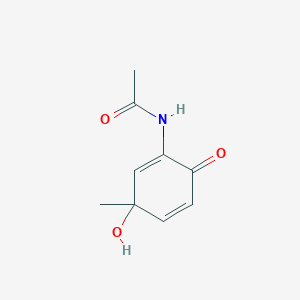
Acetamide,N-(3-hydroxy-3-methyl-6-oxo-1,4-cyclohexadien-1-YL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(3-hydroxy-3-methyl-6-oxo-1,4-cyclohexadien-1-yl)- is a complex organic compound with a unique structure that includes a cyclohexadienone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-hydroxy-3-methyl-6-oxo-1,4-cyclohexadien-1-yl)- typically involves the reaction of specific precursors under controlled conditions. One common method includes the hydrolysis of a precursor compound followed by coupling with an amine in the presence of a suitable catalyst . The reaction conditions often require dry solvents and specific temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(3-hydroxy-3-methyl-6-oxo-1,4-cyclohexadien-1-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can yield more reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents and temperatures to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction can produce more reduced forms of the compound.
Applications De Recherche Scientifique
Acetamide, N-(3-hydroxy-3-methyl-6-oxo-1,4-cyclohexadien-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Acetamide, N-(3-hydroxy-3-methyl-6-oxo-1,4-cyclohexadien-1-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
What sets Acetamide, N-(3-hydroxy-3-methyl-6-oxo-1,4-cyclohexadien-1-yl)- apart from similar compounds is its unique cyclohexadienone ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H11NO3 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
N-(3-hydroxy-3-methyl-6-oxocyclohexa-1,4-dien-1-yl)acetamide |
InChI |
InChI=1S/C9H11NO3/c1-6(11)10-7-5-9(2,13)4-3-8(7)12/h3-5,13H,1-2H3,(H,10,11) |
Clé InChI |
XDRRSHPWZDFMNM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(C=CC1=O)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




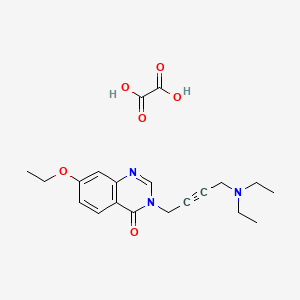
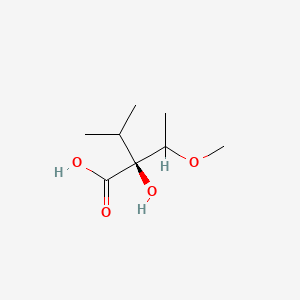


![2-(4-Aminophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol](/img/structure/B13747876.png)
![1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride](/img/structure/B13747888.png)
